molecular formula C11H12FN3O3 B13710507 N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No.: B13710507
M. Wt: 253.23 g/mol
InChI Key: WSIZRHCYLQNSEU-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-2-nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Reduction: The major product formed is N-(4-Amino-2-nitrophenyl)pyrrolidine-1-carboxamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-4-nitrophenyl)pyrrolidine-1-carboxamide
  • N-(4-Fluoro-2-nitrophenyl)pyrrolidine-2-carboxamide
  • N-(4-Fluoro-2-nitrophenyl)pyrrolidine-3-carboxamide

Uniqueness

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

Molecular Formula

C11H12FN3O3

Molecular Weight

253.23 g/mol

IUPAC Name

N-(4-fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H12FN3O3/c12-8-3-4-9(10(7-8)15(17)18)13-11(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,16)

InChI Key

WSIZRHCYLQNSEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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